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Compound of Interest

Compound Name: o-Isopropenyltoluene

Cat. No.: B1582527

An In-depth Technical Guide to 1-Methyl-2-(prop-1-en-2-yl)benzene (o-lsopropenyltoluene)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of o-isopropenyltoluene, a valuable
aromatic hydrocarbon in organic synthesis. The document begins by establishing the definitive
IUPAC nomenclature for this compound, clarifying common synonyms to ensure precise
communication in research and development settings. It delves into the physicochemical
properties, presenting key data in a structured format. A significant portion of this guide is
dedicated to a detailed exploration of a primary synthetic pathway, including a step-by-step
experimental protocol and a discussion of the mechanistic principles that govern the reaction
choices. Furthermore, the guide examines the compound's chemical reactivity and its
applications as a versatile intermediate in the synthesis of polymers, resins, and potentially
complex molecular architectures relevant to the pharmaceutical industry. Safety and handling
considerations are also briefly addressed. This document is intended to serve as a practical
resource for professionals requiring a deep technical understanding of o-isopropenyltoluene.

Nomenclature and Structural Elucidation

Clarity in chemical nomenclature is paramount for reproducible science. The compound
commonly known as o-isopropenyltoluene is systematically named under the guidelines of
the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for o-isopropenyltoluene is 1-methyl-2-(prop-1-en-2-yl)benzene.[1]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1582527?utm_src=pdf-interest
https://www.benchchem.com/product/b1582527?utm_src=pdf-body
https://www.benchchem.com/product/b1582527?utm_src=pdf-body
https://www.benchchem.com/product/b1582527?utm_src=pdf-body
https://www.benchchem.com/product/b1582527?utm_src=pdf-body
https://www.benchchem.com/product/b1582527?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/81886
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

This name is derived by identifying the parent benzene ring with two substituents: a methyl
group (-CHs) and an isopropenyl group (-C(CHs)=CHz2). The positions are numbered to give the
substituents the lowest possible locants, starting from a substituted carbon.

The structure consists of a toluene backbone where an isopropenyl group is attached at the
ortho position (the carbon adjacent to the methyl group).[2] This compound is one of three
isomers, with the others being m-isopropenyltoluene and p-isopropenyltoluene.

Table 1: Synonyms and Identifiers

Type Identifier Source

1-Methyl-2-(prop-1-en-2-
IUPAC Name PubChem[1]
yl)benzene

Common Name o-Isopropenyltoluene CymitQuimica[2]

1-Isopropenyl-2-

Systematic Name methylbenzene NIST[3][4][5]
Other Synonym 0,0-Dimethylstyrene PubChem[1]
Other Synonym 2-Isopropenyltoluene CymitQuimica[2]
CAS Number 7399-49-7 NIST[3][4][5]

Physicochemical Properties

Understanding the physical and chemical properties of a compound is critical for its application

in experimental design, process scale-up, and formulation. 1-Methyl-2-(prop-1-en-2-yl)benzene
is a colorless to pale yellow liquid with a characteristic aromatic odor.[2] It is generally soluble in
organic solvents while having low solubility in water.[2]

Table 2: Key Physicochemical Data

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://cymitquimica.com/cas/7399-49-7/
https://pubchem.ncbi.nlm.nih.gov/compound/81886
https://cymitquimica.com/cas/7399-49-7/
https://webbook.nist.gov/cgi/cbook.cgi?InChI=1/C10H12/c1-8(2)10-7-5-4-6-9(10)3/h4-7H,1H2,2-3H3
https://webbook.nist.gov/cgi/cbook.cgi?ID=C7399497&Mask=200
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C10H12/c1-8(2)10-7-5-4-6-9(10)3/h4-7H%2C1H2%2C2-3H3
https://pubchem.ncbi.nlm.nih.gov/compound/81886
https://cymitquimica.com/cas/7399-49-7/
https://webbook.nist.gov/cgi/cbook.cgi?InChI=1/C10H12/c1-8(2)10-7-5-4-6-9(10)3/h4-7H,1H2,2-3H3
https://webbook.nist.gov/cgi/cbook.cgi?ID=C7399497&Mask=200
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C10H12/c1-8(2)10-7-5-4-6-9(10)3/h4-7H%2C1H2%2C2-3H3
https://cymitquimica.com/cas/7399-49-7/
https://cymitquimica.com/cas/7399-49-7/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Molecular Formula CioH12 NIST[3][4]
Molecular Weight 132.20 g/mol PubChem[1]
Density 0.918 g/mL Stenutz[6]

N ) PubChem[7],
Boiling Point ~178-189 °C )

ChemSynthesis[8]

Refractive Index ~1.521 Stenutz[6]

OGMSGZZPTQNTIK-
InChl Key NIST[3][4]
UHFFFAOYSA-N

Synthesis and Mechanistic Considerations

The synthesis of 1-methyl-2-(prop-1-en-2-yl)benzene is logically approached via a two-step
process starting from readily available petrochemical feedstocks: toluene and propylene.[7][9]
This pathway involves an initial alkylation to form an intermediate, followed by a
dehydrogenation step.

o Step 1: Friedel-Crafts Alkylation. Toluene is reacted with propylene in the presence of a
Lewis acid catalyst (e.g., AICIs) or a solid acid catalyst to produce o-cymene (1-isopropyl-2-
methylbenzene). The ortho-isomer is one of the products of this electrophilic aromatic
substitution. The choice of a solid acid catalyst can improve selectivity and ease of
separation compared to traditional Lewis acids.

o Step 2: Catalytic Dehydrogenation. The resulting o-cymene is then dehydrogenated over a
metal oxide catalyst (e.g., iron oxide-based) at high temperature to introduce the double
bond, yielding the final product. This step is an equilibrium-limited reaction, and process
conditions are optimized to favor product formation.

Experimental Protocol: Two-Step Synthesis

This protocol is a representative laboratory-scale procedure. All operations should be
conducted in a well-ventilated fume hood with appropriate personal protective equipment.
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Part A: Synthesis of 0-Cymene (1-Isopropyl-2-methylbenzene)

Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a
reflux condenser, and an addition funnel. Ensure the system is dry and under an inert
atmosphere (e.g., nitrogen).

Charge Reagents: Add 200 mL of dry toluene to the flask. In the addition funnel, place 42 g
(2.0 mol) of propylene.

Catalyst Addition: Carefully add 5 g of a solid acid catalyst (e.g., Amberlyst 15) to the stirred
toluene.

Reaction: Slowly add the propylene to the toluene-catalyst mixture over 1 hour, maintaining
the reaction temperature at 80°C.

Workup: After the addition is complete, continue stirring for an additional 2 hours. Cool the
mixture, filter to remove the catalyst, and wash the filtrate with a 5% NaOH solution followed
by brine. Dry the organic layer over anhydrous MgSOa.

Purification: Purify the crude product by fractional distillation to isolate the o-cymene isomer.
Part B: Dehydrogenation to 1-Methyl-2-(prop-1-en-2-yl)benzene

Reactor Setup: Set up a packed-bed tube reactor containing 10 g of a commercial iron oxide
dehydrogenation catalyst.

Reaction Conditions: Heat the reactor to 600°C. Pass a stream of purified o-cymene over the
catalyst bed at a controlled flow rate.

Product Collection: The product stream exiting the reactor is cooled through a condenser,
and the liquid organic phase is collected.

Purification: The collected liquid is a mixture of the desired product, unreacted starting
material, and byproducts. Purify by vacuum distillation to isolate 1-methyl-2-(prop-1-en-2-
yl)benzene. The product is often stabilized with an inhibitor like BHT to prevent
polymerization.[2]
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Caption: Two-step synthesis of 1-methyl-2-(prop-1-en-2-yl)benzene.

Reactivity and Applications in Chemical Synthesis

The synthetic utility of 1-methyl-2-(prop-1-en-2-yl)benzene stems from the reactivity of its two
functional groups: the aromatic ring and the isopropenyl (alkene) moiety.

o Alkene Reactivity: The double bond is susceptible to a variety of reactions. It can undergo
polymerization, making it a useful monomer for the production of specialty polymers and
resins.[2] It can also participate in electrophilic addition reactions, allowing for the
introduction of new functional groups.

o Aromatic Ring Reactivity: The benzene ring can undergo further electrophilic substitution,
although the existing alkyl groups will direct incoming electrophiles.
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For drug development professionals, this compound serves as a versatile building block. The
aromatic core is a common scaffold in many pharmaceutical agents. The isopropenyl group
provides a reactive handle for chain extension or the introduction of pharmacophoric features
through reactions such as hydroboration-oxidation, epoxidation, or ozonolysis. Its structure is
related to other primary petrochemicals like styrene and xylenes, which are foundational
materials for a vast array of chemicals and plastics.[10]

Safety and Handling

1-Methyl-2-(prop-1-en-2-yl)benzene is a flammable liquid and an irritant.[1] All handling should
be performed in a well-ventilated area, and appropriate personal protective equipment (gloves,
safety glasses, lab coat) must be worn.[2] Store in a cool, dry, well-ventilated area away from
ignition sources. The unstabilized compound can polymerize; therefore, it is often supplied with
an inhibitor.[2]

Conclusion

1-Methyl-2-(prop-1-en-2-yl)benzene, correctly identified by its IUPAC name, is more than a
simple aromatic hydrocarbon. Its specific combination of an aromatic ring and a reactive alkene
functional group makes it a valuable intermediate for chemical synthesis. For researchers and
professionals in drug development and materials science, a thorough understanding of its
properties, synthesis, and reactivity is essential for leveraging its full potential as a molecular
building block for creating complex and high-value products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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